Dichlorodiphenylmethane

Descripción

Overview of Dichlorodiphenylmethane as a Chemical Compound

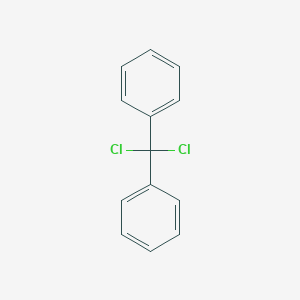

This compound, with the chemical formula C₁₃H₁₀Cl₂, exists in different isomeric forms, with α,α-dichlorodiphenylmethane and 4,4'-dichlorodiphenylmethane (B89789) being prominent examples. stenutz.eunih.gov The α,α-isomer is a colorless to light yellow liquid, while the 4,4'-isomer is a white crystalline solid. ontosight.aisigmaaldrich.com The structure of α,α-dichlorodiphenylmethane consists of a methane (B114726) core with two hydrogen atoms replaced by two phenyl groups and the other two by chlorine atoms. stenutz.eu In contrast, 4,4'-dichlorodiphenylmethane features a methylene (B1212753) bridge connecting two phenyl rings, each substituted with a chlorine atom at the para position. nih.govontosight.ai

The physical and chemical properties of this compound are crucial to its applications and research interest. These properties are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂ |

| Molecular Weight | 237.12 g/mol nih.govsigmaaldrich.com |

| Boiling Point | 305 °C stenutz.euprepchem.com |

| Density | ~1.235 g/mL at 25 °C sigmaaldrich.comprepchem.com |

| Refractive Index | ~1.605 at 20 °C stenutz.eusigmaaldrich.com |

| CAS Number | 2051-90-3 (for α,α-isomer) stenutz.eusigmaaldrich.comsigmaaldrich.com |

| CAS Number | 101-76-8 (for 4,4'-isomer) nih.gov |

Historical Context and Evolution of Research on this compound

Historically, research into this compound has been linked to the development and study of pesticides. It is structurally related to and has been used as an intermediate in the production of dichlorodiphenyltrichloroethane (DDT). ontosight.ai The compound is also known to be a degradation product of certain polychloroaromatic insecticides like Dicofol. pharmaffiliates.com

Early research focused on its synthesis. One established method involves the reaction of benzophenone (B1666685) with phosphorus pentachloride. prepchem.com Another approach is the Friedel-Crafts alkylation of benzene (B151609) with carbon tetrachloride, using anhydrous aluminum chloride as a catalyst. wikipedia.org More recent synthetic methods have aimed for more economical and selective processes, such as the reaction of a (trichloromethyl)arene with an arene in the presence of aluminum chloride. google.com

Over time, the focus of research has expanded to include its utility as a versatile reagent in organic synthesis. For instance, it can be hydrolyzed to form benzophenone or undergo reductive dehalogenation to produce tetraphenylethylene (B103901). wikipedia.org

Scope and Significance of this compound Research in Modern Chemistry

In contemporary chemistry, this compound continues to be a compound of interest for several reasons. Its role as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes, remains significant. ontosight.aitargetmol.com For example, 4,4'-dichlorobenzhydryl chloride is a key reactant in the synthesis of Meclizine, an antihistamine. google.com

Recent research has explored its application in novel synthetic methodologies. A 2023 study highlighted its use as a chlorinating agent in a one-pot synthesis of esters and amides from tert-butyl esters, catalyzed by tin(II) chloride under mild conditions. acs.org Furthermore, it has been investigated for its role in the synthesis of dimethoxydiphenylmethane under phase-transfer catalysis and ultrasonic irradiation, demonstrating its utility in developing efficient chemical processes. acs.org The compound has also been used as a catalyst for the photodegradation of plastics. pharmaffiliates.com The ongoing investigation into this compound and its derivatives underscores its continued relevance in advancing the field of organic synthesis and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[dichloro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDDWCXQQYKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062148 | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-90-3 | |

| Record name | Dichlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diphenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FEZ29AK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Dichlorodiphenylmethane and Its Derivatives

Catalytic Synthesis Approaches for Dichlorodiphenylmethane

Catalytic methods provide efficient pathways to this compound and its derivatives, often minimizing waste and improving reaction rates and yields compared to stoichiometric approaches.

Friedel-Crafts Alkylation with Lewis Acid Catalysts

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org The alkylation of aromatic rings with a suitable alkylating agent in the presence of a Lewis acid catalyst is a primary method for synthesizing this compound precursors and analogues. mt.com In a typical procedure, an aromatic compound reacts with an alkyl halide, alkene, or alcohol, catalyzed by a strong Lewis acid like aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgmt.com

The mechanism begins with the Lewis acid activating the alkyl halide to generate a carbocation or a highly electrophilic carbocation-Lewis acid complex. mt.com This electrophile is then attacked by the electron-rich aromatic ring, leading to an intermediate which loses a proton to restore aromaticity and regenerate the catalyst. mt.com

Several this compound derivatives have been synthesized via this route. For example, reacting chlorobenzene (B131634) or 1-chloro-2-fluorobenzene (B165100) with a trichloromethyl arene in the presence of AlCl₃ can produce bis(4-chlorophenyl)dichloromethane and bis(3-chloro-4-fluorophenyl)dichloromethane, respectively. google.com A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial product is often more reactive than the starting material. jkchemical.com However, in the case of this compound synthesis, this is less of a concern. Another limitation is that aromatic rings with electron-withdrawing groups or certain functional groups like amines are not suitable substrates for this reaction. jkchemical.comsaskoer.ca

Table 1: Lewis Acid Catalysts in Friedel-Crafts Reactions

| Catalyst Activity | Examples |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | FeCl₃, InCl₃, SbCl₅, SnCl₄ |

| Mild | BCl₃, TiCl₄, FeCl₂ |

This table is based on comparative studies of various Lewis acids in Friedel-Crafts reactions. jkchemical.com

Phase Transfer Catalysis and Ultrasonic Irradiation

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). hielscher.com This methodology is particularly useful for the synthesis of this compound derivatives, such as dialkoxydiphenylmethanes. researchgate.net The synthesis of dimethoxydiphenylmethane from this compound and methanol (B129727) has been successfully achieved using a liquid-liquid phase-transfer catalytic system assisted by ultrasonic irradiation. acs.orgacs.org

In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the reacting anion (e.g., methoxide) from the aqueous or solid phase to the organic phase where this compound is dissolved. hielscher.com The reaction proceeds through two sequential substitutions, with the intermediate, chloromethoxydiphenylmethane, often not being detected as the second substitution is typically faster than the first. acs.org

The application of ultrasonic irradiation significantly enhances the reaction rate. researchgate.netacs.org Sonication creates intense local conditions through acoustic cavitation—the formation, growth, and collapse of bubbles—which disrupts the interfacial layer and increases mass transfer between the phases. niscair.res.in For instance, in one study, the reaction rate for a PTC process under 300W of ultrasonic irradiation was nearly double the rate observed without sonication. hielscher.com This synergistic effect of PTC and ultrasound provides a potent, environmentally friendly method for organic synthesis, allowing for high reaction rates and yields under mild conditions. niscair.res.in

Electrochemical Synthesis Methods

Electroorganic synthesis offers a green and efficient alternative to conventional chemical methods by using electric current to drive reactions, thus avoiding toxic and hazardous redox reagents. acs.org This approach has been applied to the synthesis of α-chloroarylacetic acid derivatives from α,α-dichloroarylmethanes. mdpi.com

The electrochemical carboxylation of α,α-dichloroarylmethane derivatives involves their reduction at a cathode in the presence of carbon dioxide. mdpi.com A key challenge is the selective reduction of only one of the two geminal chlorine atoms. mdpi.com Recent studies have developed efficient and selective procedures. For example, using a setup with an aluminum anode and a stainless steel cathode in dimethylacetamide (DMA) with tetrabutylammonium (B224687) bromide (n-Bu₄NBr) as the electrolyte, various α,α-dichloroarylmethanes have been converted to their corresponding α-chloroarylacetic acids with good selectivity. mdpi.com

In some cases, transition metal catalysis is merged with electrochemistry. For instance, a copper-catalyzed electrochemical coupling has been reported for the reaction of gem-dichloro compounds like this compound with activated olefins to form cyclopropanes. acs.orgnih.gov This reaction utilizes iron and nickel electrodes and a copper bromide salt to generate a nucleophilic bimetallic intermediate. acs.orgnih.gov

Table 2: Electrochemical Synthesis of α-Chloroarylacetic Acid Derivatives

| Starting Material (α,α-dichloroarylmethane) | Product (α-chloroarylacetic acid) | Conditions |

|---|---|---|

| α,α-Dichlorodiphenylmethane | α-Chlorodiphenylacetic acid | Constant current (20 mA), Al anode, Stainless steel cathode, DMA, n-Bu₄NBr, CO₂ |

| 4,4'-Difluoro-α,α-dichlorodiphenylmethane | 2-(4-fluorophenyl)-2-chloro-2-(4-fluorophenyl)acetic acid | Constant current (20 mA), Al anode, Stainless steel cathode, DMA, n-Bu₄NBr, CO₂ |

Data derived from a study on the electrocarboxylation of α,α-dichloroarylmethane derivatives. mdpi.com

Tin(II) Chloride Catalysis in Esterification and Amidation

This compound serves as an effective chlorinating agent in a one-pot synthesis of esters and amides from tert-butyl esters, a process catalyzed by tin(II) chloride (SnCl₂). organic-chemistry.orgnih.gov This method involves the in situ generation of acid chloride intermediates from tert-butyl esters using the combination of this compound and SnCl₂. organic-chemistry.orgresearchgate.net These highly reactive intermediates are then immediately treated with various alcohols or amines to produce the desired esters or amides in high yields under mild conditions. nih.govorganic-chemistry.org

The process is efficient, scalable, and avoids the need to handle unstable acid chlorides directly. organic-chemistry.org The optimization of reaction conditions has shown that SnCl₂ is a particularly effective catalyst for this transformation. organic-chemistry.org The methodology is applicable to a wide range of substrates, including primary, secondary, tertiary, and phenolic alcohols, as well as various amines. organic-chemistry.orgresearchgate.net This catalytic approach provides a cost-effective and environmentally favorable route to valuable esters and amides. organic-chemistry.org

Ferric(III) Chloride Catalysis in Halogenation

A novel method for the halogenation of alcohols and carboxylic acids utilizes this compound as the halogenating agent, catalyzed by ferric(III) chloride (FeCl₃). organic-chemistry.orgnih.gov This process efficiently converts a wide variety of alcohols and carboxylic acids into their corresponding alkyl and acyl chlorides in high yields under mild conditions, avoiding the use of toxic reagents and harsh environments. organic-chemistry.orgacs.org

The proposed mechanism involves the initial reaction of the alcohol with this compound to form an intermediate, which is then activated by the FeCl₃ catalyst. acs.org The subsequent pathway depends on the substrate; benzylic alcohols proceed through a stable carbocation (Sₙ1 pathway), while aliphatic secondary alcohols undergo an Sₙ2 reaction. organic-chemistry.orgacs.org

A significant advantage of this system is its versatility. By adding lithium bromide (LiBr) or lithium iodide (LiI) to the reaction mixture, the method can be extended to the synthesis of alkyl bromides and iodides from alcohols. organic-chemistry.orgresearchgate.net Furthermore, the in situ generated acyl chlorides can be used in one-pot procedures to synthesize esters and amides by adding an alcohol or amine, making this a highly adaptable tool in organic synthesis. organic-chemistry.orgrsc.org

Synthesis of this compound Derivatives

This compound is a versatile reagent for creating a variety of derivatives, often used to protect functional groups or to act as a precursor for more complex structures.

One common application is the protection of diols, particularly catechols. For instance, the catechol group of flavonoids like quercetin (B1663063) and luteolin (B72000) can be protected as a diphenylmethylketal by reacting the flavonoid with this compound at high temperatures. researchgate.netnih.govkoreascience.kr This protection strategy allows for selective reactions on other parts of the molecule. nih.gov

The synthesis of α-chloroarylacetic acids via electrochemical carboxylation of α,α-dichloroarylmethane derivatives represents another important transformation. mdpi.com Additionally, this compound and its substituted analogues are key starting materials for producing dialkoxydiphenylmethanes through phase-transfer catalysis, which are valuable intermediates in various chemical industries. researchgate.netacs.org

The general procedure for synthesizing substituted α,α-dichloro benzyl (B1604629) derivatives often involves the reaction of the corresponding aldehyde with phosphorus pentachloride (PCl₅) in a suitable solvent like toluene. mdpi.com

Table 3: Examples of this compound Derivatives Synthesis

| Reactant(s) | Reagent | Product | Application/Method |

|---|---|---|---|

| Quercetin | This compound | 2-(2′,2′-Diphenylbenzo[d][1′,3′]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one | Protection of catechol group |

| Aldehyde | PCl₅ | α,α-Dichloro benzyl derivative | General synthesis of precursors |

| This compound, Methanol, KOH | Quaternary ammonium salts | Dimethoxydiphenylmethane | Phase Transfer Catalysis |

| α,α-Dichlorodiphenylmethane, CO₂ | Electric current | α-Chlorodiphenylacetic acid | Electrochemical Carboxylation |

| Chlorobenzene, (Trichloromethyl)arene | AlCl₃ | bis(4-chlorophenyl)dichloromethane | Friedel-Crafts Reaction |

This table summarizes various synthetic routes to this compound derivatives. google.comacs.orgmdpi.comnih.gov

Derivatization via Electrophilic Substitution Reactions

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The chlorine atoms attached to the benzylic carbon are deactivating, yet the reaction can be driven under appropriate conditions.

One of the primary examples of electrophilic substitution on this compound is chlorination. The liquid-phase chlorination of diphenylmethane (B89790) to produce 4,4'-dichlorodiphenylmethane (B89789) is a significant industrial process. ncl.res.in This reaction is often catalyzed by Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts such as zeolites. ncl.res.inacs.org The use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent in conjunction with zeolite catalysts, such as zeolite K-L, has been shown to selectively produce 4,4'-dichlorodiphenylmethane at temperatures around 333 K. ncl.res.inacs.orgacs.org Zeolites offer a greener alternative to traditional Lewis acid catalysts, providing higher selectivity and easier separation. acs.org

Nitration of this compound is another key electrophilic substitution reaction. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The resulting dinitrothis compound isomers are valuable precursors for the synthesis of various dyes and polymers. The regioselectivity of the nitration can be influenced by the reaction conditions and the catalyst used.

Table 1: Electrophilic Chlorination of Diphenylmethane

| Catalyst | Chlorinating Agent | Temperature | Key Product | Reference |

| Zeolite K-L | Sulfuryl Chloride (SO₂Cl₂) | 333 K | 4,4'-Dichlorodiphenylmethane | ncl.res.in, acs.org |

| Aluminum Chloride (AlCl₃) | Chlorine (Cl₂) | Ambient | Mixture of isomers | ncl.res.in |

Derivatization via Nucleophilic Substitution Reactions

The two chlorine atoms on the central carbon of this compound are reactive towards nucleophiles, making nucleophilic substitution a versatile method for its derivatization. These reactions typically proceed via an SN1 mechanism due to the stability of the resulting diphenylmethyl cation.

A variety of nucleophiles can be employed to displace the chloride ions. For instance, reaction with water or hydroxide (B78521) leads to the formation of benzophenone (B1666685). Alkoxides can be used to synthesize benzophenone ketals. Amines react with this compound to yield substituted diphenylmethylamines or, if a primary amine is used, can lead to the formation of benzophenone imines after elimination.

A notable application of nucleophilic substitution is the reaction with Grignard reagents, alkoxides, and amides, which has been demonstrated on analogous systems like 1-methoxy-2-(diphenylphosphinyl)naphthalene, where a methoxy (B1213986) group is readily replaced. elsevierpure.com This suggests that this compound can react with strong carbon, nitrogen, and oxygen nucleophiles to form new C-C, C-N, and C-O bonds at the central carbon. elsevierpure.com

Formation of Organophosphorus Compounds from this compound

The synthesis of organophosphorus compounds from this compound is a significant area of research due to the wide applications of these products in catalysis, materials science, and medicinal chemistry. nih.govrsc.org The reaction of this compound with phosphorus nucleophiles, such as phosphines or phosphites, is a common route.

For example, the reaction of this compound with triphenylphosphine (B44618) in the presence of a suitable base can lead to the formation of a phosphonium (B103445) salt. This salt can then be converted into a phosphorus ylide, a key reagent in the Wittig reaction for the synthesis of alkenes. The reaction of this compound with sodium diethyl phosphite (B83602) can yield tetraethyl diphenylmethylenediphosphonate.

The synthesis of α-amino phosphonates, which are analogues of α-amino acids, can also be achieved using this compound derivatives. kpfu.ru These compounds exhibit a range of biological activities and are of great interest in drug discovery. The general strategy involves the reaction of a Schiff base derived from this compound with a phosphorus nucleophile.

Synthesis of Benzophenone Glycine (B1666218) Imine Alkyl Esters from this compound

A novel and efficient process for the preparation of benzophenone glycine imine alkyl esters involves the reaction of α,α-dichlorodiphenylmethane with a glycine alkyl ester or its hydrohalide salt. google.comepo.org This method provides an alternative to syntheses starting from the more expensive benzophenone imine or those requiring a catalyst when starting from benzophenone. google.comepo.org

The reaction is typically carried out in an aprotic dipolar solvent in the presence of a base. epo.org The molar ratio of this compound to the glycine ester and the base are crucial parameters for optimizing the reaction yield. epo.org For example, reacting this compound with glycine ethyl ester hydrochloride in acetonitrile (B52724) with N-ethyl-diisopropylamine as the base at elevated temperatures results in the formation of benzophenone glycine imine ethyl ester in high purity. google.com

This synthesis is particularly valuable as benzophenone glycine imine alkyl esters are key intermediates for preparing 2-aminomethylpyridine derivatives, which are used in the production of certain pesticides, and for the synthesis of various amino acid derivatives. google.comresearchgate.netiu.edu

Table 2: Synthesis of Benzophenone Glycine Imine Alkyl Esters from this compound

| Glycine Alkyl Ester | Base | Solvent | Product | Yield | Reference |

| Glycine methyl ester hydrochloride | Triethylamine | Butyronitrile | Benzophenone glycine imine methyl ester | 90.3% | google.com |

| Glycine ethyl ester hydrochloride | N-ethyl-diisopropylamine | Acetonitrile | Benzophenone glycine imine ethyl ester | 92.9% (purity) | google.com |

| tert-Butyl glycine hydrochloride | Triethylamine | Butyronitrile | Benzophenone glycine imine tert-butyl ester | - | google.com |

Reaction Mechanisms and Reactivity Studies of Dichlorodiphenylmethane

Mechanistic Investigations of Dichlorodiphenylmethane Reactions

Studies on Phosphorus-Carbon Bond Formation

The formation of phosphorus-carbon (P-C) bonds is a fundamental process in organophosphorus chemistry, leading to the synthesis of a wide array of compounds, including phosphines, which are crucial as ligands in catalysis. nih.gov Methodologies for creating these bonds often involve the reaction of organometallic reagents with halophosphines or the alkylation of metal phosphides. nih.gov Another significant strategy is hydrophosphination, which involves the addition of a P-H bond across an unsaturated carbon-carbon bond. nih.gov

While direct studies detailing the reaction of this compound to form P-C bonds are not extensively documented in the provided research, the reactivity of similar benzylic halides provides a basis for mechanistic understanding. For instance, the enantioselective alkylation of secondary phosphines with benzylic chlorides can be catalyzed by ruthenium complexes. nih.gov The proposed mechanism involves the formation of an electron-rich ruthenium–phosphido intermediate, which enhances the nucleophilicity of the phosphorus atom, allowing it to react with the electrophilic benzylic chloride. nih.gov Given its structure, this compound could theoretically react with nucleophilic phosphorus reagents, though the presence of two chlorine atoms on the same carbon would influence the reaction pathway, potentially favoring elimination or substitution depending on the conditions.

Exploration of Carbene Generation and Alkylation

Carbenes are highly reactive intermediates that can be generated from various precursors, including gem-dihalides. While not explicitly detailed for this compound in the search results, the analogous compound dichlorodiphenyltrichloroethane (DDT) and its derivatives can undergo reactions suggestive of carbenoid intermediates. For example, the conversion of DDT derivatives during hydrodechlorination can lead to products like 1,2-diphenylethane (B90400) (bibenzyl), which is proposed to form via a carbenoid rearrangement of the geminal dichloride structure.

The generation of the corresponding diphenylcarbene from this compound would likely involve a two-electron reduction, typically effected by an active metal. This would lead to the elimination of two chloride ions and the formation of the carbene. Once generated, diphenylcarbene would be expected to undergo typical carbene reactions, such as insertion into C-H bonds or addition to alkenes to form cyclopropanes.

Proposed Mechanisms for Esterification and Amidation with this compound

A notable application of this compound is in a one-pot synthesis of esters and amides from tert-butyl esters, a process catalyzed by tin(II) chloride (SnCl₂). organic-chemistry.orgresearchgate.netnih.gov This reaction proceeds under mild conditions and demonstrates broad substrate scope. organic-chemistry.orgresearchgate.net

The proposed mechanism involves this compound acting as a chlorinating agent. The reaction is initiated by the coordination of the Lewis acid catalyst, SnCl₂, to the carbonyl oxygen of the tert-butyl ester. This activation facilitates the reaction with this compound, leading to the in-situ generation of a highly reactive acid chloride intermediate. This intermediate is not isolated but is immediately subjected to nucleophilic attack by an alcohol or an amine present in the reaction mixture to yield the corresponding ester or amide. organic-chemistry.orgconsensus.app The process is efficient, offering high yields and avoiding the need for multiple separate steps. organic-chemistry.org

The table below summarizes the scope of this reaction, showcasing its versatility with various alcohols and tert-butyl esters.

| tert-Butyl Ester Substrate | Alcohol/Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| tert-Butyl benzoate | Benzyl (B1604629) alcohol | Benzyl benzoate | 95 |

| tert-Butyl 4-nitrobenzoate | Ethanol | Ethyl 4-nitrobenzoate | 96 |

| tert-Butyl acetate | Phenol | Phenyl acetate | 85 |

| tert-Butyl benzoate | Aniline | N-Phenylbenzamide | 92 |

| tert-Butyl 2-phenylacetate | tert-Butanol | tert-Butyl 2-phenylacetate | 88 |

This data is representative of findings in the cited literature and illustrates the general effectiveness of the method. organic-chemistry.orgnih.gov

Radical-Based Mechanisms in Halogenation Reactions

Free-radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light. wikipedia.orglscollege.ac.in The reaction proceeds via a chain mechanism involving three distinct steps: initiation, propagation, and termination. wikipedia.orgchadsprep.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV radiation, generating two highly reactive halogen radicals (Cl•). lscollege.ac.in

Propagation: A halogen radical abstracts a hydrogen atom from the organic substrate to form a hydrogen halide and an organic free radical. This new radical then reacts with another halogen molecule to form the halogenated product and another halogen radical, which continues the chain reaction. wikipedia.org

Termination: The chain reaction concludes when two free radicals combine. This can occur between two halogen radicals, two organic radicals, or one of each. youtube.com

In the case of this compound, the molecule lacks hydrogens on the central (benzylic) carbon. Benzylic hydrogens are typically the most susceptible to abstraction in alkyl-substituted aromatics due to the resonance stabilization of the resulting radical. wikipedia.org Therefore, free-radical halogenation of this compound would not occur at the central carbon. Instead, the reaction would proceed via substitution of the hydrogen atoms on the phenyl rings, which is a much less favorable process and would likely require more forcing conditions. The reaction would be unselective, leading to a mixture of chlorinated isomers. wikipedia.orgyoutube.com

Specific Reaction Pathways Involving this compound

Dehydrochlorination Reactions

Dehydrochlorination is an elimination reaction in which a hydrogen atom and a chlorine atom are removed from adjacent carbon atoms, typically resulting in the formation of an alkene. This reaction is common for chlorinated hydrocarbons that possess a hydrogen atom on the carbon adjacent (beta-position) to the carbon bearing the chlorine.

Structurally, this compound (Ph₂CCl₂) lacks beta-hydrogens. The central carbon atom bears the two chlorine atoms, and the adjacent atoms are the quaternary carbons of the phenyl rings. Therefore, this compound cannot undergo a standard dehydrochlorination reaction.

However, related compounds such as 2,2-diaryl-1,1,1-trichloroethanes, which do contain a beta-hydrogen, readily undergo dehydrochlorination. researchgate.net Studies on these analogous compounds show that the reaction can proceed via a bimolecular elimination (E2) mechanism. This mechanism involves a synchronous, single-step process where a base removes the beta-hydrogen while the chlorine atom is eliminated, passing through a planar transition state. researchgate.net

Reactions with Alcohols and Carboxylic Acids as a Chlorinating Agent

Recent research has highlighted the efficacy of this compound as a chlorinating agent for both alcohols and carboxylic acids, offering a mild and efficient alternative to traditional reagents. A notable advancement in this area is the use of a catalytic amount of ferric(III) chloride (FeCl₃) to facilitate these transformations. nih.govorganic-chemistry.orgresearchgate.netacs.org This methodology allows for the conversion of a wide range of alcohols and carboxylic acids into their corresponding alkyl and acyl chlorides in high yields under gentle reaction conditions. nih.govorganic-chemistry.orgacs.org

The reaction with alcohols proceeds via a nucleophilic substitution pathway. Mechanistic investigations have revealed that the pathway is dependent on the nature of the alcohol substrate. Benzylic alcohols are proposed to react through an S(_N)1-type mechanism, involving the formation of a carbocation intermediate, which is stabilized by the phenyl ring. In contrast, aliphatic secondary alcohols are believed to follow an S(_N)2 pathway, where the chloride ion displaces the hydroxyl group in a single concerted step. researchgate.net

The role of the ferric(III) chloride catalyst is crucial in activating the this compound. It is thought to interact with a chlorine atom of this compound, increasing its electrophilicity and facilitating the subsequent reaction with the alcohol or carboxylic acid.

In the case of carboxylic acids, this compound provides a direct route to acyl chlorides. This transformation is particularly useful as acyl chlorides are important intermediates in the synthesis of esters, amides, and other acyl derivatives. The reaction is generally clean and avoids the harsh conditions or corrosive byproducts associated with other chlorinating agents like thionyl chloride or oxalyl chloride.

A significant feature of this method is its broad substrate scope. The reaction is tolerant of various functional groups, allowing for the selective chlorination of alcohols and carboxylic acids in complex molecules. The table below summarizes the chlorination of various alcohols and carboxylic acids using the this compound/FeCl₃ system.

| Substrate (Alcohol/Carboxylic Acid) | Product | Yield (%) |

| Benzyl alcohol | Benzyl chloride | 95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl chloride | 92 |

| 1-Phenylethanol | 1-Phenylethyl chloride | 88 |

| Cyclohexanol | Cyclohexyl chloride | 85 |

| 2-Adamantanol | 2-Adamantyl chloride | 82 |

| Benzoic acid | Benzoyl chloride | 98 |

| 4-Nitrobenzoic acid | 4-Nitrobenzoyl chloride | 96 |

| Phenylacetic acid | Phenylacetyl chloride | 94 |

This data is representative of typical yields reported in the literature for the FeCl₃-catalyzed chlorination using this compound.

Furthermore, the versatility of this system can be extended to the synthesis of alkyl bromides and iodides. By introducing lithium bromide (LiBr) or lithium iodide (LiI) into the reaction mixture, the corresponding alkyl bromides and iodides can be obtained from alcohols in high yields. nih.govorganic-chemistry.orgacs.org

Abnormal Finkelstein Reaction Mechanisms

The Finkelstein reaction classically involves the exchange of one halogen for another on an alkyl or aryl halide, typically driven by the precipitation of a metal halide salt. An "abnormal" Finkelstein reaction would imply a deviation from this standard mechanism or the occurrence of unexpected products.

Following a comprehensive review of the scientific literature, there is no specific reaction mechanism termed "Abnormal Finkelstein Reaction" that is directly associated with this compound. Research on the halide exchange reactions of this compound has not indicated significant deviations from expected nucleophilic substitution pathways or the formation of unusual products that would warrant the classification of an "abnormal" mechanism. The reactivity of the geminal dichloride in this compound in halide exchange reactions appears to follow conventional mechanistic principles. Therefore, a detailed discussion of abnormal Finkelstein reaction mechanisms specifically involving this compound cannot be provided based on the current body of scientific evidence.

Environmental Chemistry and Fate of Dichlorodiphenylmethane

Dichlorodiphenylmethane as a Metabolite of Persistent Organic Pollutants

This compound is not a compound that was intentionally released into the environment in large quantities. Instead, its occurrence is linked to the breakdown of more complex and well-known POPs.

This compound (DDM) is recognized as a metabolite in the degradation pathway of Dichlorodiphenyltrichloroethane (DDT). The formation of DDM occurs through the catabolism of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), which is itself a primary metabolite of DDT. The process involves the dehalogenation of DDD, leading to the formation of DDM hilarispublisher.com. This transformation is a key step in the environmental breakdown of DDT and contributes to the complex mixture of related compounds found in contaminated sites.

The pathway from DDT to DDM can be summarized as follows:

DDT undergoes reductive dechlorination to form DDD .

DDD is then subjected to further dehalogenation, resulting in the formation of This compound (DDM) hilarispublisher.com.

This metabolic process is often mediated by microbial activity in the environment, occurring under both aerobic and anaerobic conditions.

This compound plays a role in the broader environmental degradation pathways of both DDT and the structurally similar acaricide, Dicofol. While the degradation of Dicofol itself is complex, its synthesis from technical-grade DDT means that DDT-related impurities are often present and contribute to the pool of metabolites observed in the environment wikipedia.org.

In the degradation of DDT, DDM is part of a cascade of reactions that transform the parent compound into various intermediate and terminal products. The degradation pathway can proceed through several key metabolites, with their relative abundance depending on environmental conditions such as the presence of oxygen and microbial populations. A simplified representation of this pathway is:

DDT → DDD / DDE → DDMU → DDM → DBP

| Compound | Full Name | Role in Pathway |

| DDT | Dichlorodiphenyltrichloroethane | Parent Compound |

| DDD | Dichlorodiphenyldichloroethane | Primary Metabolite |

| DDE | Dichlorodiphenyldichloroethylene | Primary Metabolite |

| DDMU | Dichlorodiphenylmonochloroethylene | Intermediate Metabolite |

| DDM | This compound | Intermediate Metabolite |

| DBP | Dichlorobenzophenone | Further Degradation Product |

This table provides a simplified overview of some key compounds in the DDT degradation pathway.

The presence of this compound in environmental samples serves as an indicator of the ongoing degradation of DDT and related compounds.

Environmental Persistence and Transformation Studies

The persistence of this compound and its transformation products in the environment is a significant concern due to the long-lasting nature of organochlorine compounds.

Recent research has highlighted the importance of non-extractable residues (NERs) in understanding the full extent of contamination by DDT and its metabolites. NERs are pollutant molecules that become incorporated into the solid matrix of environmental compartments like soil and sediment through various binding mechanisms nih.govacs.org. These residues are not captured by conventional solvent extraction methods.

A significant finding is that while DDT, DDD, and DDE are predominantly found in the free, extractable fraction of contaminated samples, this compound (DDM), along with other metabolites like dichlorobenzophenone (DBP) and dichlorodiphenylacetic acid (DDA), are primarily observed after chemical degradation of the non-extractable fraction nih.govacs.org. This indicates that DDM can be covalently bound to the organic matrix of soil and sediment nih.govacs.org. The presence of DDM in the non-extractable fraction suggests that it is a key component of the long-term, bound residue of DDT contamination nih.gov.

Distribution of DDT Metabolites in Environmental Samples

| Fraction | Dominant Compounds |

|---|---|

| Extractable | DDT, DDD, DDE |

| Non-extractable (after degradation) | DDM, DBP, DDA |

This table illustrates the differential partitioning of DDT and its metabolites between extractable and non-extractable residues in environmental matrices.

The potential for these bound residues to become bioavailable or remobilized under changing environmental conditions is a critical area of ongoing research nih.govacs.org.

The isomeric composition of organochlorine pollutants can be significantly influenced by environmental processes such as biotransformation and transfer between different environmental compartments (e.g., soil, water, air) researchgate.net. For instance, the ratio of different isomers of DDT is often used to distinguish between fresh inputs of the pesticide and historical contamination, as well as to differentiate between sources like technical DDT and dicofol-related pollution.

While extensive research has been conducted on the isomeric ratios of DDT and its primary metabolites, DDE and DDD, there is a lack of specific studies focusing on the impact of biotransformation on the isomeric ratios of this compound itself. However, it is a well-established principle in environmental chemistry that biological and physical processes can lead to shifts in the relative abundance of different isomers of a chemical compound dss.go.th. Such shifts can provide valuable information about the degradation pathways and the age of the contamination. Future research focusing on isomer-specific analysis of this compound in various environmental matrices could provide deeper insights into its environmental fate and the processes governing its transformation.

Research on this compound in Environmental Monitoring and Remediation

The detection and quantification of this compound can serve as a valuable tool in environmental monitoring programs. Its presence, particularly in the non-extractable fraction of soil and sediment, can act as a biomarker for long-term DDT contamination openbiomarkerjournal.comscielo.org.conih.gov. Monitoring the levels of this compound and other terminal metabolites can provide a more complete picture of the extent and age of DDT pollution than measuring the parent compound alone.

In terms of remediation, various technologies are being explored to address contamination by chlorinated organic compounds. For sites contaminated with DDT and its metabolites, including this compound, remediation strategies may include:

Bioremediation: Utilizing microorganisms that can degrade these persistent pollutants.

Phytoremediation: Using plants to extract, contain, or degrade contaminants in soil and water. A specific application, the phyto-Fenton process, has shown high removal efficiency for DDT and its isomers nih.govnih.gov.

Chemical Oxidation/Reduction: Employing chemical reactions to break down the pollutants into less harmful substances.

The selection of a suitable remediation technique depends on various site-specific factors, including the concentration and type of contaminants, soil and groundwater conditions, and cost-effectiveness remedysummit.commdpi.com.

Methodologies for Detection and Quantification in Environmental Samples

The accurate detection and quantification of this compound in various environmental matrices, such as water, soil, and sediment, are crucial for understanding its distribution, persistence, and potential ecological impact. Due to its semi-volatile and hydrophobic nature, a combination of sophisticated extraction and analytical techniques is typically employed. The methodologies generally involve sample preparation to isolate and concentrate the analyte, followed by instrumental analysis for identification and quantification.

Sample Preparation Techniques:

Before instrumental analysis, this compound must be extracted from the environmental sample matrix and cleaned up to remove interfering substances. env.go.jp Common preparation methods for compounds of similar characteristics include:

Liquid-Liquid Extraction (LLE): This technique is suitable for water samples, where an organic solvent immiscible with water is used to extract the this compound. env.go.jp

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a widely used technique where the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. eurofins.comeurofins.com This method is effective for concentrating the analyte and removing interfering compounds.

Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid samples like soil and sediment. It involves continuous extraction of the sample with a heated organic solvent. env.go.jp

Ultrasonic Extraction: This method uses ultrasonic vibrations to enhance the extraction of the analyte from solid matrices into an organic solvent. env.go.jp

Instrumental Analysis:

Following extraction and cleanup, the sample extract is analyzed using high-resolution analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. wikipedia.org Gas chromatography separates the components of the mixture, and the mass spectrometer provides detailed mass spectra that allow for unambiguous identification and quantification. youtube.com GC-MS is considered a "gold standard" for the identification of organic compounds in environmental samples due to its high sensitivity and specificity. wikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometry detector (LC-MS), is another valuable tool. chromatographyonline.comrsc.org For compounds that may be thermally unstable, HPLC provides a suitable alternative to GC. Reversed-phase HPLC with a C18 column is a common setup for the separation of nonpolar compounds. chromatographyonline.com

The selection of the specific methodology depends on factors such as the sample matrix, the expected concentration of this compound, and the required sensitivity and selectivity of the analysis.

Interactive Data Table: Analytical Methodologies for this compound and Related Compounds

| Analytical Technique | Sample Matrix | Preparation Method | Key Advantages |

| GC-MS | Water, Soil, Sediment | LLE, SPE, Soxhlet | High sensitivity and specificity, provides structural information. wikipedia.org |

| HPLC-MS | Water, Soil | SPE, LLE | Suitable for a wide range of compounds, including those not amenable to GC. chromatographyonline.com |

Conceptual Models for Fate and Transport in Aquatic-Terrestrial Pathways

Conceptual models are essential tools for understanding and predicting the environmental fate and transport of chemical compounds like this compound. psu.edu These models describe how a substance moves and is transformed in the environment, considering the interactions between different environmental compartments such as air, water, soil, and biota. cdc.gov While specific fate and transport models for this compound are not extensively documented in scientific literature, the principles governing the behavior of persistent organic pollutants (POPs) can be applied to conceptualize its pathways.

Key Processes in Fate and Transport Modeling:

The environmental behavior of this compound is governed by several key physical, chemical, and biological processes:

Partitioning: This refers to the distribution of the chemical between different environmental compartments. Due to its likely low water solubility and moderate to high hydrophobicity, this compound is expected to partition from water into organic matter in soil and sediment. Its volatility will determine its partitioning between the atmosphere and terrestrial/aquatic surfaces.

Transport: This involves the movement of the chemical within and between environmental compartments. For this compound, potential transport pathways include:

Atmospheric Deposition: Volatilized compounds can be transported over long distances in the atmosphere and then deposited onto land and water surfaces.

Surface Runoff: Following precipitation, this compound adsorbed to soil particles can be transported into rivers and lakes. researchgate.net

Leaching: The downward movement of the compound through the soil column with percolating water can potentially lead to groundwater contamination.

Degradation: This refers to the breakdown of the chemical in the environment. Degradation processes can be abiotic (e.g., hydrolysis, photolysis) or biotic (biodegradation by microorganisms). The persistence of this compound in the environment is determined by its susceptibility to these degradation processes. The hydrolysis of diphenyldichloromethane to benzophenone (B1666685) is a known reaction. wikipedia.org

Types of Conceptual Models:

Several types of models can be used to simulate the environmental fate of organic compounds:

Multimedia Environmental Models: These models, often based on the concept of fugacity, divide the environment into interconnected compartments (e.g., air, water, soil, sediment, vegetation). researchgate.net They are used to predict the distribution and concentration of a chemical in each compartment at equilibrium.

Contaminant Fate and Transport Models: These models use mathematical equations to describe the movement and transformation of contaminants in a specific environmental system, such as a river basin or a groundwater aquifer. copernicus.orgmdpi.compublications.gc.ca They can be used to simulate "what if" scenarios to assess the impact of different release scenarios or remediation strategies. psu.edu

For a compound like this compound, a conceptual model for its fate and transport in aquatic-terrestrial pathways would consider its release into the environment, followed by partitioning between soil, water, and air. Transport would occur through atmospheric pathways, surface runoff, and leaching. The model would also incorporate degradation rates to estimate the persistence of the compound in different environmental compartments.

Interactive Data Table: Key Parameters in Fate and Transport Models for Organic Compounds

| Parameter | Description | Relevance to this compound |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Influences its partitioning between water and organic matter in soil and sediment. |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Determines its tendency to volatilize into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Indicates its tendency to bioaccumulate in fatty tissues and adsorb to organic matter. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. | Describes its partitioning between air and water. |

| Degradation Half-life | The time it takes for the concentration of a chemical to be reduced by half through degradation processes. | Determines its persistence in the environment. |

Advanced Applications of Dichlorodiphenylmethane in Chemical Research

Dichlorodiphenylmethane in Organic Synthesis Reagent Development

The chemical behavior of this compound makes it a valuable tool for synthetic organic chemists. It serves as an intermediate in the creation of complex molecules and as a chlorinating agent for various organic transformations.

This compound is a key precursor in the synthesis of several important classes of organic compounds, most notably benzophenone (B1666685) and tetraphenylethylene (B103901) derivatives. These derivatives are foundational scaffolds for a wide array of complex and functional molecules.

The hydrolysis of this compound provides a straightforward route to benzophenone. Benzophenone and its derivatives are crucial building blocks in medicinal chemistry and materials science. nih.gov For instance, they form the core structure of various bioactive compounds with applications as anti-inflammatory and anticancer agents. nih.govnih.govmdpi.com In the realm of materials, benzophenone derivatives are integral to the development of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. mdpi.com

Furthermore, this compound can be used to synthesize tetraphenylethylene (TPE) and its derivatives. nih.govnih.gov TPE is a cornerstone molecule in the field of aggregation-induced emission (AIE). nih.govrsc.orgresearchgate.net AIE luminogens are compounds that are non-emissive in solution but become highly fluorescent in the aggregated state. rsc.orgnih.govresearchgate.net This property is exploited in the development of advanced materials for OLEDs, fluorescent biosensors, and chemosensors. researchgate.netrsc.orgmdpi.com The synthesis of TPE often involves a McMurry coupling reaction of a benzophenone derivative, which itself can be synthesized from this compound. nih.govnih.gov

Table 1: Examples of Complex Organic Compounds Synthesized from this compound Intermediates

| Intermediate | Derivative Class | Applications |

|---|---|---|

| Benzophenone | Thiazole-containing derivatives | Anti-inflammatory agents mdpi.com |

| Benzophenone | Bipolar host materials | Organic Light-Emitting Diodes (OLEDs) mdpi.com |

| Tetraphenylethylene | Cyano-substituted derivatives | Solution-processable OLEDs mdpi.com |

Recent research has demonstrated the utility of this compound as an effective chlorinating agent for the conversion of alcohols and carboxylic acids to their corresponding alkyl and acyl chlorides. This transformation is efficiently catalyzed by ferric(III) chloride under mild conditions, offering high yields. mdpi.commdpi.com This method presents a valuable alternative to other chlorinating agents, which can be harsh or require more stringent reaction conditions.

The scope of this chlorination reaction is broad, encompassing a variety of primary, secondary, and tertiary alcohols. An interesting extension of this methodology is the in-situ generation of alkyl bromides and iodides from alcohols by the addition of lithium bromide or lithium iodide to the reaction mixture. mdpi.commdpi.com

Table 2: FeCl₃-Catalyzed Chlorination of Alcohols using this compound

| Substrate (Alcohol) | Product (Alkyl Chloride) | Yield (%) |

|---|---|---|

| 1-Octanol | 1-Chlorooctane | 95 |

| Cyclohexanol | Chlorocyclohexane | 92 |

| 2-Adamantanol | 2-Chloroadamantane | 85 |

Catalytic Applications and Research

The application of this compound in catalysis is an area of ongoing investigation, with potential roles in polymer synthesis.

Currently, there is no available scientific literature that describes the use of this compound as a catalyst in the photodegradation of plastics. Research in this area has primarily focused on the use of semiconductor photocatalysts, such as titanium dioxide, to break down plastic waste. ed.ac.uk

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers with high surface areas and extensive pore networks. researchgate.net They are typically synthesized through Friedel-Crafts alkylation reactions, where aromatic monomers are crosslinked using external crosslinking agents in the presence of a Lewis acid catalyst. ed.ac.ukresearchgate.netchemrxiv.orgnih.gov

Given its structure, this compound is a potential candidate to act as a monomer or a crosslinking agent in the synthesis of HCPs. The two chlorine atoms can react with aromatic units of other monomers in a Friedel-Crafts reaction to form a rigid, crosslinked polymer network. While the general methodology for synthesizing HCPs using chlorinated crosslinkers is well-established, specific examples detailing the use of this compound for this purpose are not extensively reported in the current literature. However, the fundamental principles of Friedel-Crafts chemistry suggest its applicability in this context. researchgate.netnih.gov

This compound in Materials Science Research

The derivatives of this compound, particularly benzophenone and tetraphenylethylene, are of significant interest in materials science for the creation of functional organic materials.

Benzophenone derivatives are utilized in the synthesis of functional polymers. For example, polysiloxanes with benzophenone side groups have been developed as polymeric UV-absorbers for fabric treatment. researchgate.net The benzophenone moiety provides the desired UV-absorbing properties, while the polysiloxane backbone imparts softness and durability.

The field of porous organic polymers (POPs) represents another area where this compound-derived structures are relevant. rsc.orgrsc.orgnih.govnih.govsemanticscholar.org The rigid and well-defined structures of benzophenone and tetraphenylethylene can be incorporated into polymer backbones to create materials with high porosity and surface area, which are desirable for applications in gas storage and separation.

Furthermore, as previously mentioned, tetraphenylethylene and its derivatives, synthesized from this compound precursors, are at the forefront of research into materials for optoelectronic applications due to their aggregation-induced emission properties. rsc.orgresearchgate.netnih.govrsc.org These materials are being actively investigated for use in highly efficient organic light-emitting diodes.

Synthesis of Conductive Polymers

While not a monomer that directly forms a conductive polymer itself, this compound serves as a crucial starting material for synthesizing more complex structures that can be polymerized. Its primary role is in the synthesis of precursors for polymers like polyarylenes. For example, this compound can be used to create tetraphenylethylene through a reductive dehalogenation reaction. wikipedia.org Tetraphenylethylene and its derivatives are known precursors for aggregation-induced emission (AIE) luminogens and can be incorporated into polymers to create materials with unique optoelectronic properties.

The synthesis involves the reaction of this compound with a reducing agent, such as copper or nickel, which results in the coupling of two diphenylmethyl radicals to form the tetraphenylethylene core structure. wikipedia.org This intermediate can then be further functionalized and polymerized to develop materials for applications in organic electronics.

Development of Flame Retardants

In the field of flame retardants, this compound acts as a precursor for the synthesis of larger, often halogenated, molecules. google.comnih.gov The diphenylmethane (B89790) core is a common structural motif in certain classes of flame retardants. Researchers utilize this compound to introduce this bulky, aromatic structure into a polymer backbone or as a standalone additive molecule.

The process typically involves reacting this compound with other chemical species to build more complex molecules that can impart flame retardancy. google.com These resulting compounds often work by releasing radical scavengers upon heating or by promoting char formation, which insulates the underlying material from the heat of a fire. wikipedia.org Halogenated flame retardants, a class to which derivatives of this compound may belong, are known to function in the gas phase by interrupting the radical chain reactions of combustion. nih.govwikipedia.org

Application in Novel Materials Development

The reactivity of the two chlorine atoms makes this compound a key building block in the synthesis of various novel materials. wikipedia.org It is used as a precursor to benzophenone and tetraphenylethylene, which are themselves important intermediates in organic synthesis. wikipedia.org

For instance, the hydrolysis of this compound yields benzophenone, a widely used photoinitiator and building block in pharmaceuticals and fragrances. wikipedia.org Furthermore, its reaction can lead to the formation of siloles, which are silicon-containing heterocyclic compounds. These silole derivatives are being investigated for their potential use in organic electroluminescent devices due to their charge-transporting and luminescent properties. researchgate.net The synthesis of these advanced materials often relies on the specific reactivity of this compound to create complex, functional molecular architectures. researchgate.net

This compound in Analytical Chemistry Research

In analytical chemistry, this compound is valued for its purity and well-defined properties, making it suitable for use as a standard and for the development of new analytical techniques.

Utilization as a Research Reagent and Standard Material

This compound is commercially available in high purity, often 97% or greater, which is essential for its use as a research reagent and analytical standard. sigmaaldrich.comavantorsciences.comraybiotech.comthermofisher.com It serves as a certified reference material (CRM) for the calibration of analytical instruments and the validation of new analytical methods.

As a standard, it is used in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to create calibration curves for the quantification of related compounds in various matrices. avantorsciences.com Its well-documented physical and chemical properties, such as its boiling point, density, and refractive index, provide a reliable benchmark for analytical measurements. sigmaaldrich.comthermofisher.com Chemical suppliers provide detailed specifications and certificates of analysis, ensuring its suitability for precise analytical work. sigmaaldrich.comthermofisher.comthermofisher.com

Analytical Method Development for this compound and its Metabolites

Research has focused on developing sensitive and efficient methods for the detection and quantification of this compound and related compounds in environmental and biological samples. These methods are crucial for monitoring and understanding the fate of such chlorinated organic compounds.

Gas chromatography coupled with an electron-capture detector (GC-ECD) is a common and highly sensitive technique for analyzing chlorinated compounds like this compound. nih.gov Other methods include GC coupled with mass spectrometry (GC-MS), which provides definitive identification of the analyte. Sample preparation is a critical step and often involves techniques like liquid-phase microextraction (LPME) to pre-concentrate the analytes from aqueous samples, thereby enhancing detection limits. nih.gov Researchers have optimized various parameters, including extraction solvent, pH, and temperature, to achieve high recovery rates and precision. nih.gov For instance, studies on related compounds have demonstrated recovery rates of over 93% from water samples with relative standard deviations (RSD) in the range of 3.2-11.3%. nih.gov

Table 1: Comparison of Analytical Methods for Related Chlorinated Compounds

| Parameter | MA-HS-CT-LPME with GC-ECD nih.gov |

|---|---|

| Analytes | DDT and its main metabolites |

| Sample Matrix | Environmental Water |

| Extraction Solvent | 1-Octanol |

| Detection Limits (ng/L) | 20 - 30 |

| Linear Range (µg/L) | 0.05 - 3.0 |

| Precision (% RSD) | 3.2 - 11.3 |

| Spiked Recovery (%) | 93.5 - 101.3 |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,1-dichloro-2,2-bis-(p'-chlorophenyl)ethane (p,p'-DDD) |

| 1-dichloro-2,2-bis-(p'-chlorophenyl)ethylene (p,p'-DDE) |

| 1-Octanol |

| Benzophenone |

| Benzophenone dichloride |

| Carbon tetrachloride |

| Copper |

| This compound |

| Nickel |

| o,p'-DDT |

| p,p'-DDT |

| Phosphorus pentachloride |

Toxicological and Ecotoxicological Research on Dichlorodiphenylmethane

Biological Activity and Toxicity Studies

Research on Carcinogenic Potential and Adverse Health Effects

Research into the carcinogenic potential of dichlorodiphenylmethane indicates a lack of classification by major international and U.S. regulatory and research agencies. As of current evaluations, this compound has not been listed as a carcinogen by the International Agency for Research on Cancer (IARC), the U.S. National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

In contrast, related chlorinated compounds have undergone extensive carcinogenicity assessment. Dichloromethane (B109758) (methylene chloride) is classified as "probably carcinogenic to humans" (Group 2A) by IARC and is "reasonably anticipated to be a human carcinogen" by the NTP, based on sufficient evidence from animal studies showing increases in lung and liver tumors. nih.govresearchgate.net Similarly, dichlorodiphenyltrichloroethane (DDT) is classified as "probably carcinogenic to humans" (Group 2A) by IARC, with epidemiological studies suggesting associations with non-Hodgkin lymphoma, testicular cancer, and liver cancer. who.intnih.gov

Studies on the adverse health effects of this compound have primarily focused on its corrosive properties. Research indicates that direct contact causes severe burns to the skin and eyes. Inhalation may lead to chemical burns in the respiratory tract, while ingestion can cause severe damage and potential perforation of the gastrointestinal tract.

| Agency | This compound Classification | Dichloromethane (DCM) Classification | DDT Classification |

|---|---|---|---|

| IARC | Not Listed | Group 2A (Probably carcinogenic to humans) who.int | Group 2A (Probably carcinogenic to humans) who.int |

| NTP | Not Listed | Reasonably anticipated to be a human carcinogen nih.gov | Reasonably anticipated to be a human carcinogen |

| OSHA | Not Listed as a regulated carcinogen | Regulated as a potential occupational carcinogen epa.gov | Regulated as a potential occupational carcinogen |

Studies on Toxicity to Aquatic Organisms

Specific ecotoxicological data detailing the acute and chronic toxicity of this compound to aquatic organisms is not extensively available in published literature. However, the environmental impact of chlorinated hydrocarbons as a class is well-documented. For related compounds like DDT, there is substantial research on aquatic toxicity.

DDT is known to be highly toxic to many aquatic species. nih.gov It is persistent in aquatic environments, adsorbs strongly to sediments, and bioaccumulates in organisms, leading to biomagnification in the food web. The primary metabolite of DDT, dichlorodiphenyldichloroethylene (DDE), is particularly noted for causing eggshell thinning in bird species, which has led to population declines.

Toxicity is typically measured using endpoints such as the median lethal concentration (LC50), which is the concentration that kills 50% of a test population over a specified time (e.g., 96 hours for fish), and the median effective concentration (EC50), which measures non-lethal endpoints like immobilization in invertebrates (e.g., 48 hours for Daphnia). chemsafetypro.comusgs.gov

| Species | Test Duration | Endpoint | Toxicity Value (µg/L) |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 1.94 |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | <100 |

| Daphnia magna (Water flea) | 48 hours | LC50 | 3.7 |

Mechanistic Toxicology of Related Chlorinated Compounds

Research on Endocrine Disruption Potential

While direct research on the endocrine-disrupting potential of this compound is limited, extensive studies on related organochlorine compounds, particularly DDT and its metabolites, have established their mechanisms as endocrine-disrupting chemicals (EDCs). youtube.com

The primary mechanism of endocrine disruption for DDT and its metabolite DDE involves their interaction with sex hormone receptors. mdpi.com These compounds can exhibit estrogenic, antiandrogenic, and antiprogesterone properties. nih.gov For example, research has shown that DDT analogues can bind to estrogen receptors, mimicking the effects of endogenous estrogens and triggering inappropriate hormonal responses. researchgate.net This can disrupt the normal functioning of the reproductive system.

Studies have demonstrated that exposure to DDT analogues can lead to an imbalance of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) by affecting gonadotropin gene expression. nih.gov Research also indicates that prolonged low-dose exposure to DDT can alter sex steroid production, potentially leading to feminization, metabolic disorders, and an increased risk of estrogen-related cancers. mdpi.com These effects are a significant concern for both wildlife and human health. nih.govresearchgate.net

Analysis of Central Nervous System Depression and Other Health Effects

Chlorinated hydrocarbons as a chemical class are recognized for their potential to cause central nervous system (CNS) depression. wikipedia.orgwsu.edu The mechanism of neurotoxicity for many of these compounds involves interference with the transmission of nerve impulses. nih.gov

Research on compounds like dichloromethane and other chlorinated solvents shows they can interact with specific neuronal receptors, generally by inhibiting excitatory receptors and enhancing the function of inhibitory receptors, such as the GABA-A receptor. wikipedia.orgwsu.edu This modulation of neurotransmission leads to a general decrease in neuronal activity in the brain.

The CNS depressant effects can manifest as a range of symptoms. Acute exposure to high concentrations can lead to dizziness, headaches, impaired motor coordination, and at very high levels, coma and respiratory depression. wikipedia.org Studies on chronic exposure suggest that long-term effects can include memory loss and other cognitive deficits. nih.gov The neurotoxic actions of some chlorinated insecticides like DDT are linked to their ability to interfere with the gating of sodium and potassium ion channels in nerve axons, disrupting the normal propagation of nerve signals. nih.gov

Risk Assessment and Regulatory Research

The risk assessment and regulation of chemical substances like this compound involve a multi-step process undertaken by national and international bodies. This process generally includes hazard identification, hazard characterization, exposure assessment, and risk characterization. mst.dk

This compound is listed on several chemical inventories, including the Australian Inventory of Industrial Chemicals (AICIS) and is subject to the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which requires manufacturers and importers to gather information on the properties of their chemical substances and register the information in a central database. europa.eueuropa.eu

In the United States, the Environmental Protection Agency (EPA) evaluates chemicals under the Toxic Substances Control Act (TSCA). federalregister.gov While this compound has not been a high-priority target for risk evaluation, the EPA's approach to related chlorinated hydrocarbons provides a framework for how it might be regulated. For instance, the EPA has conducted comprehensive risk evaluations for 1,1-dichloroethane (B41102) and 1,2-dichloroethane, identifying unreasonable risks to workers and initiating risk management actions to mitigate those risks. epa.govepa.gov For dichloromethane, the EPA has finalized rules to prohibit most industrial and commercial uses and implement a workplace chemical protection program for remaining uses, due to findings of unreasonable risk to human health. epa.gov These regulatory actions are based on assessments of carcinogenicity and other health effects, and often result in the establishment of occupational exposure limits, such as an Existing Chemical Exposure Limit (ECEL), to protect workers. regulations.gov

Environmental Impact Assessment and Regulation Studies

Research into the comprehensive environmental impact of this compound is an area that continues to develop. Regulatory frameworks provide a starting point for assessing its potential effects on ecosystems.

This compound is listed on the Toxic Substances Control Act (TSCA) inventory in the United States, indicating that it is a chemical substance in commerce. coleparmer.comnih.gov However, specific and detailed ecotoxicological studies detailing its impact on various environmental compartments such as soil, water, and air are not extensively documented in publicly available literature. coleparmer.com

Regulatory classifications offer some insight into the recognized hazards of the substance. For instance, under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is identified as causing severe skin burns and eye damage. nih.gov While this primarily pertains to human health, such corrosive properties can also be indicative of potential harm to wildlife and ecosystems upon direct contact.

In terms of international regulations, this compound is listed by the European Chemicals Agency (ECHA). nih.gov In other regions, such as Australia, it is included in the Australian Inventory of Industrial Chemicals (AICIS). nih.gov In New Zealand, while it may not have an individual approval, its use could be permitted under an appropriate group standard. nih.gov

The following table summarizes the regulatory and inventory status of this compound in various regions.

| Regulatory Body / Inventory | Status | Reference |

| US EPA TSCA | Listed | coleparmer.comnih.gov |

| European Chemicals Agency (ECHA) | Listed | nih.gov |

| Australian Inventory of Industrial Chemicals (AICIS) | Listed | nih.gov |

| New Zealand EPA Inventory of Chemical Status | May be used under a group standard | nih.gov |

| US Clean Water Act | Not listed as a Hazardous Substance, Priority Pollutant, or Toxic Pollutant | coleparmer.com |

| US Clean Air Act | Does not contain hazardous air pollutants or ozone depletors | coleparmer.com |

Safety and Hazard Research in Laboratory Settings

In a laboratory context, the primary focus of research and documentation for this compound revolves around its safe handling, potential hazards, and emergency procedures. This information is critical for protecting researchers from exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is recognized as a hazardous substance, primarily due to its corrosive nature. nih.gov It is known to cause severe skin burns and eye damage. nih.gov Inhalation can lead to chemical burns in the respiratory tract. coleparmer.com Due to these hazards, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

The following table outlines the recommended PPE for handling this compound in a laboratory setting.

| Protection Type | Recommended Equipment | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent severe eye damage and burns. coleparmer.comfishersci.com |

| Skin Protection | Appropriate protective gloves and clothing. | To prevent skin burns and irritation. coleparmer.comfishersci.com |